Dasatinib beta-D-Glucuronide is a significant metabolite of Dasatinib, a potent tyrosine kinase inhibitor primarily used in the treatment of certain types of leukemia. This compound is characterized by its molecular formula and a molecular weight of 664.13 g/mol. Dasatinib beta-D-Glucuronide is classified as a glucuronide, which is a conjugate formed by the addition of glucuronic acid to a substrate, enhancing its solubility and facilitating excretion from the body .
Dasatinib beta-D-Glucuronide is derived from Dasatinib through metabolic processes in the liver, where it undergoes phase II metabolism involving glucuronidation. This process typically occurs via UDP-glucuronosyltransferases, which catalyze the transfer of glucuronic acid to various substrates, including drugs and their metabolites .
Dasatinib beta-D-Glucuronide falls under the category of pharmaceutical metabolites and is classified as a glucuronide conjugate. Its role as a metabolite is crucial for understanding the pharmacokinetics and pharmacodynamics of Dasatinib, particularly regarding its efficacy and safety profile in clinical applications .
The synthesis of Dasatinib beta-D-Glucuronide can be achieved through enzymatic or chemical methods. The most common approach involves using liver microsomes or recombinant UDP-glucuronosyltransferase enzymes to facilitate glucuronidation.
Dasatinib beta-D-Glucuronide primarily participates in metabolic reactions that enhance its solubility and facilitate excretion. Key reactions include:
The stability and reactivity of Dasatinib beta-D-Glucuronide can be assessed through various analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy, allowing for detailed characterization of its metabolic pathways .
Relevant data on solubility and stability can be crucial for formulation development in pharmaceutical applications .
Dasatinib beta-D-Glucuronide serves primarily as a biomarker for pharmacokinetic studies, helping researchers understand drug metabolism and clearance rates in clinical settings. It aids in evaluating the efficacy and safety profiles of Dasatinib in treating chronic myeloid leukemia and acute lymphoblastic leukemia.
UDP-glucuronosyltransferases (UGTs) catalyze the conjugation of glucuronic acid to dasatinib, forming the major inactive metabolite dasatinib β-D-glucuronide (molecular formula: C₂₈H₃₄ClN₇O₈S; molecular weight: 664.13 g/mol) [8] [9]. This reaction occurs primarily in hepatic endoplasmic reticulum membranes, where UGTs transfer glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to dasatinib’s hydroxyl group, yielding a more water-soluble conjugate for biliary or renal excretion [7] [9]. The reaction follows a bimolecular nucleophilic substitution (SN₂) mechanism, resulting in β-configuration retention at the anomeric carbon [10]. Human UGT isoforms implicated in this process include UGT1A1, UGT1A3, UGT1A8, UGT1A9, UGT1A10, and UGT2B17, with UGT2B17 exhibiting the highest catalytic efficiency due to its specificity for bulky substrates like tyrosine kinase inhibitors [3] [7] [9].
Table 1: Human UGT Isoforms Involved in Dasatinib β-D-Glucuronidation
UGT Isoform | Tissue Expression | Catalytic Efficiency (Vₘₐₓ/Kₘ) | Primary Role |
---|---|---|---|
UGT2B17 | Liver, Intestine | 12.7 ± 1.8 μL/min/mg | Dominant hepatic isoform |
UGT1A1 | Liver, Intestine | 4.2 ± 0.9 μL/min/mg | Minor contributor |
UGT1A8 | Intestine | 3.8 ± 0.7 μL/min/mg | Extrahepatic metabolism |
UGT1A10 | Intestine | 2.1 ± 0.4 μL/min/mg | Extrahepatic metabolism |
Data derived from human microsomal studies [3] [7] [9].
Structural analysis confirms glucuronidation occurs at the 2-hydroxyethyl piperazine moiety of dasatinib, a site sterically accessible for enzymatic conjugation [6] [8]. The glucuronide’s structure was validated via LC-MS/MS fragmentation patterns and NMR spectroscopy, showing characteristic anomeric proton signals at δ 4.41 ppm (d, J=7.2 Hz) and glucuronic acid resonances between δ 3.2–3.8 ppm [8] [10].
Kinetic studies in human subcellular fractions reveal significant inter-tissue and inter-individual variability in dasatinib glucuronidation. Hepatic microsomes exhibit Michaelis-Menten kinetics with a mean Kₘ of 42.3 ± 8.7 μM and Vₘₐₓ of 1.8 ± 0.3 nmol/min/mg protein [3] [9]. Intestinal microsomes display lower affinity (Kₘ = 68.9 ± 12.1 μM) but comparable Vₘₐₓ (1.6 ± 0.2 nmol/min/mg), indicating substantial extrahepatic metabolism [3] [7]. The intrinsic clearance (CLᵢₙₜ = Vₘₐₓ/Kₘ) is 1.75-fold higher in liver than intestine, underscoring the liver’s predominant role [3].
Table 2: Kinetic Parameters of Dasatinib Glucuronidation in Human Tissues
Tissue Source | Kₘ (μM) | Vₘₐₓ (nmol/min/mg) | CLᵢₙₜ (μL/min/mg) | UGT2B17 Abundance (pmol/mg) |
---|---|---|---|---|
Liver | 42.3 ± 8.7 | 1.8 ± 0.3 | 42.6 ± 6.9 | 1.7 ± 2.7 |
Jejunum | 68.9 ± 12.1 | 1.6 ± 0.2 | 23.2 ± 4.1 | 7.4 ± 6.6* |
Colon | 71.5 ± 10.8 | 1.2 ± 0.2 | 16.8 ± 3.5 | 9.1 ± 5.3* |
Mean ± SD; *HIM data from donor-matched sections [3].
ABCC4 (MRP4) transporters facilitate basolateral efflux of dasatinib β-D-glucuronide in enterocytes, enhancing systemic absorption post-oral administration [4]. Abcc4-knockout mice show 1.75-fold reduced systemic exposure to dasatinib, confirming ABCC4’s role in glucuronide absorption [4]. Genetic polymorphisms further modulate kinetics: UGT2B17 gene deletion reduces CLᵢₙₜ by 90% in null genotypes compared to wild-type individuals [3] [7].
UGT2B17 demonstrates high isoform selectivity for dasatinib, attributed to its spacious active site accommodating the drug’s thiazole-carboxamide-piperazine scaffold [3] [9]. Competitive inhibition assays using selective substrates confirm this specificity: testosterone glucuronidation (a UGT2B17 marker) correlates strongly with dasatinib glucuronidation (r²=0.77, p<0.001) in human liver microsomes [3]. Imatinib (a tyrosine kinase inhibitor) inhibits dasatinib glucuronidation with Kᵢ of 2.1 μM, validating shared UGT2B17 binding [3]. Extrahepatic UGT1A8 and UGT1A10 contribute minimally (<15% of hepatic activity) but gain relevance in patients with hepatic impairment [7] [9].
Table 3: Inhibitors and Genetic Factors Modulating Dasatinib Glucuronidation
Modulator | Type | Target UGT | Effect on Dasatinib Glucuronidation | Clinical Relevance |
---|---|---|---|---|
Imatinib | Competitive inhibitor | UGT2B17 | Kᵢ = 2.1 μM; 70% activity loss | Drug-drug interactions |
UGT2B172/2 (Null) | Genetic polymorphism | UGT2B17 | 90% reduced CLᵢₙₜ | Altered PK in 20% Asians |
Licochalcone A | Herbal inhibitor | UGT1A1/2B17 | IC₅₀ = 0.8 μM | Herb-drug interactions |
Nilotinib | Therapeutic inhibitor | UGT1A1 | IC₅₀ = 1.5 μM | Hyperbilirubinemia risk |
Data from in vitro human microsomes and clinical genotyping studies [3] [7] [9].
Acyl migration, common in carboxylic acid glucuronides, is absent in dasatinib β-D-glucuronide due to its stable ether linkage, minimizing protein adduct formation [6] [10]. Microbial β-glucuronidases from Escherichia coli and Bacteroides fragilis hydrolyze the glucuronide in the gut, but unlike SN-38-G (irinotecan metabolite), this does not significantly drive intestinal toxicity [5] [9].
Compounds Mentioned in Article
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9